molecular formula C12H11BrF2N2 B15131339 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B15131339
M. Wt: 301.13 g/mol
InChI Key: NTUZUVTURFOSMM-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom, two fluorine atoms, and a benzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the 3,4-difluorobenzyl group: This step involves the reaction of the brominated pyrazole with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets involved can vary, but studies often focus on its ability to inhibit or modulate specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole
  • 4-Bromo-1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole
  • 4-Bromo-1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11BrF2N2

Molecular Weight

301.13 g/mol

IUPAC Name

4-bromo-1-[(3,4-difluorophenyl)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C12H11BrF2N2/c1-7-12(13)8(2)17(16-7)6-9-3-4-10(14)11(15)5-9/h3-5H,6H2,1-2H3

InChI Key

NTUZUVTURFOSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)F)F)C)Br

Origin of Product

United States

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